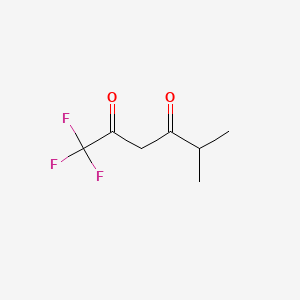

1,1,1-Trifluoro-5-methylhexane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-5-methylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-4(2)5(11)3-6(12)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTZGJDCTDDVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067585 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-28-2 | |

| Record name | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30984-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030984282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-5-methylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,1,1-Trifluoro-5-methylhexane-2,4-dione

CAS Number: 30984-28-2

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, a fluorinated β-diketone. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It consolidates available physicochemical data, discusses probable synthetic routes, and explores the general applications of fluorinated β-diketones in medicinal chemistry and other scientific domains. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines reported data with theoretical chemical principles and information on analogous compounds to present a thorough profile.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated organic compound characterized by a β-diketone functional group and a trifluoromethyl moiety. These features impart unique chemical properties, including a strong propensity for enolization and the ability to act as a bidentate ligand for metal ions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30984-28-2[1] |

| Molecular Formula | C₇H₉F₃O₂[1] |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | This compound[1] |

| SMILES | CC(C)C(=O)CC(=O)C(F)(F)F |

| InChIKey | LOTZGJDCTDDVCS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Pale-yellow to Yellow-brown Solid or Liquid | [2] |

| Melting Point | -74 °C | |

| Boiling Point | 61 °C at 48 mmHg | |

| Density | Data not available | |

| Refractive Index | 1.4005 to 1.4025 | [2] |

| Flash Point | 33 °C | [2] |

| Solubility | Data not available |

Note: There are conflicting reports regarding the physical state of this compound at room temperature. Some sources describe it as a solid, while others list it as a liquid with a very low melting point.

Synthesis and Reactivity

General Experimental Protocol: Claisen Condensation

The Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, this would likely involve the reaction of ethyl trifluoroacetate with 3-methyl-2-butanone.

Reaction Scheme:

-

Reactants: Ethyl trifluoroacetate and 3-methyl-2-butanone

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically used to deprotonate the α-carbon of the ketone, forming an enolate.

-

Solvent: An anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is required to prevent quenching of the strong base and the reactive intermediates.

-

Procedure:

-

The ketone (3-methyl-2-butanone) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and facilitate the formation of the enolate.

-

Ethyl trifluoroacetate is then added dropwise to the enolate solution. The reaction mixture is typically stirred at room temperature for several hours to allow the condensation to proceed.

-

The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl) to neutralize the excess base and the resulting alkoxide.

-

The product is then extracted from the aqueous layer using an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by vacuum distillation, to yield the final this compound.

-

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield and purity.

Keto-Enol Tautomerism

A significant feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The electron-withdrawing trifluoromethyl group in this compound is expected to influence this equilibrium.

Caption: Keto-enol tautomerism of this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of fluorinated β-diketones has established roles in several scientific areas. The presence of a trifluoromethyl group can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity of a molecule, which are crucial in drug design.[3][4]

Role as a Synthetic Building Block

Fluorinated β-diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in many pharmaceuticals. The differential reactivity of the two carbonyl groups allows for selective reactions to build more complex molecular architectures.

Metal Chelation and Catalysis

The β-diketone moiety is an excellent bidentate chelating agent for a wide range of metal ions. The resulting metal complexes have applications in catalysis, as MRI contrast agents, and in materials science. The trifluoromethyl group can modulate the Lewis acidity of the metal center and the solubility of the complex.

Analytical Chemistry

Fluorinated β-diketones can be used as derivatizing agents in gas chromatography (GC) to improve the volatility and detection of metal ions and certain organic molecules.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Some commercial suppliers indicate the availability of such data upon request.[5] Researchers are advised to obtain certificates of analysis from their suppliers or to perform their own analytical characterization to confirm the identity and purity of the compound. One major supplier explicitly states that they do not collect analytical data for this particular product.

Safety and Handling

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictograms | Flame, Exclamation Mark, Skull and Crossbones |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor H301: Toxic if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This compound is a fluorinated β-diketone with potential applications as a synthetic intermediate and a chelating agent. While its physicochemical properties are partially documented, there is a notable absence of detailed experimental protocols and specific application studies in the peer-reviewed literature. The information presented in this guide is based on available data from commercial suppliers and general chemical principles applicable to this class of compounds. Further research is warranted to fully elucidate the chemical reactivity, spectroscopic characteristics, and potential utility of this compound in drug discovery and other scientific disciplines.

References

- 1. This compound | CAS 30984-28-2 [matrix-fine-chemicals.com]

- 2. 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 30984-28-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-5-methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-5-methylhexane-2,4-dione is a fluorinated β-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its acidity and chelating capabilities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₉F₃O₂ | [1][2] |

| Molecular Weight | 182.14 g/mol | [1][3] |

| Appearance | Oily liquid or Pale-yellow to Yellow-brown Solid | [1][4] |

| Boiling Point | 61 °C at 48 mmHg | [4] |

| Melting Point | -74 °C | [1] |

| Flash Point | 33 °C | [4] |

| CAS Number | 30984-28-2 | [2] |

| IUPAC Name | This compound | [2] |

Synthesis

The primary method for the synthesis of β-diketones, including this compound, is the Claisen condensation .[5][6] This reaction involves the base-catalyzed condensation between an ester and a ketone. For the synthesis of the target compound, the likely reactants are an ester of trifluoroacetic acid (e.g., ethyl trifluoroacetate) and 3-methyl-2-butanone.

A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone, forming a resonance-stabilized enolate.[5][6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of an alkoxide group yields the β-diketone.

General Reaction Scheme for Claisen Condensation: Reactants: Ethyl trifluoroacetate and 3-Methyl-2-butanone Base: Sodium ethoxide (NaOEt) Solvent: Anhydrous ethanol or diethyl ether

The following diagram illustrates the logical workflow of the Claisen condensation for the synthesis of this compound.

Keto-Enol Tautomerism

A significant characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[7][8] The presence of the electron-withdrawing trifluoromethyl group in this compound favors the formation of the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[7]

The equilibrium between the keto and enol forms can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[9] In the ¹H NMR spectrum, the enol form is characterized by a distinctive signal for the enolic proton, typically in the range of 12-16 ppm. The keto form will show a signal for the methylene protons between the two carbonyl groups. The ratio of the integration of these signals can be used to determine the equilibrium constant.

The following diagram illustrates the keto-enol tautomerism.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound.

Materials:

-

Thiele tube or other heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Attach the small test tube containing a small amount of the sample to the thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Immerse the assembly in the heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

Objective: To determine the density of liquid this compound.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to flow out through the capillary.

-

Thermostat the pycnometer in a water bath at a specific temperature (e.g., 25 °C).

-

Dry the outside of the pycnometer and weigh it accurately (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 (m₃).

-

The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Applications in Solvent Extraction

Fluorinated β-diketones are effective chelating agents for metal ions and are widely used in solvent extraction processes for metal separation and purification.[10][11] The high acidity of the enol form facilitates the formation of stable, neutral metal chelates that are soluble in organic solvents.

The general process of solvent extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase using a β-diketone (HL) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLₙ(org) + nH⁺(aq)

The efficiency of the extraction depends on factors such as the pH of the aqueous phase, the concentration of the β-diketone, and the nature of the organic solvent.

The following diagram illustrates a typical workflow for the solvent extraction of a metal ion using this compound.

Conclusion

This compound possesses a unique combination of physicochemical properties stemming from its β-diketone structure and the presence of a trifluoromethyl group. These characteristics make it a valuable compound in synthetic chemistry, particularly as a precursor and a chelating agent. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers and scientists working with this and similar fluorinated β-diketones. Further research into its applications in areas such as catalysis, materials science, and as a building block for pharmaceuticals is warranted.

References

- 1. Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,1,1-Trifluoro-5-methyl-2,4-hexanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-5-methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document provides a plausible experimental protocol, a summary of key quantitative data, and visualizations to elucidate the reaction pathway and workflow. The information presented is curated from established chemical principles and analogous synthetic procedures for structurally related compounds.

Introduction

Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound belongs to the class of β-diketones, which are versatile precursors for the synthesis of various heterocyclic compounds and can act as ligands for metal complexes. The synthesis of this specific fluorinated β-diketone is achieved through a Claisen condensation reaction between an appropriate ester and a ketone.

Synthetic Pathway: Claisen Condensation

The most established and logical method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, ethyl trifluoroacetate serves as the trifluoroacetylating agent, and 3-methyl-2-butanone is the ketone that provides the carbon backbone.

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. An acidic workup is then performed to neutralize the reaction mixture and protonate the enolate of the product.

Caption: General schematic of the Claisen condensation for the synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on established procedures for similar Claisen condensations.

Materials:

-

Ethyl trifluoroacetate (CF₃COOEt)

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Dispersion of Base: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere, and the remaining sodium hydride is suspended in 50 mL of anhydrous THF.

-

Addition of Ketone: A solution of 3-methyl-2-butanone (1.0 equivalent) in 20 mL of anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (1.1 equivalents) dissolved in 20 mL of anhydrous THF is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is approximately 2-3. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 60-62 | 1.19 |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 94 | 0.805 |

| Sodium Hydride (60%) | NaH | 24.00 (as NaH) | - | 0.92 |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₉F₃O₂[1] |

| Molar Mass ( g/mol ) | 182.14[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 56 °C[1] or 61 °C |

| Melting Point | -74 °C[1] |

| CAS Number | 30984-28-2 |

Table 3: Representative Spectroscopic Data (Expected)

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, ppm) | δ 6.1-6.3 (s, 1H, enol CH), 3.0-3.2 (m, 1H, CH of isopropyl), 2.2-2.4 (s, 3H, CH₃), 1.1-1.3 (d, 6H, CH₃ of isopropyl) |

| ¹³C NMR (CDCl₃, ppm) | δ 190-200 (C=O), 170-180 (enol C-O), 115-125 (q, CF₃), 90-100 (enol CH), 35-45 (CH of isopropyl), 20-30 (CH₃), 15-25 (CH₃ of isopropyl) |

| ¹⁹F NMR (CDCl₃, ppm) | δ -75 to -80 (s, CF₃) |

| IR (neat, cm⁻¹) | 3200-2800 (br, enol OH), 1700-1750 (C=O stretch), 1600-1650 (C=C stretch of enol), 1100-1300 (C-F stretch) |

Note: The spectroscopic data presented are estimations based on the structure and data for analogous compounds. Actual experimental values may vary.

Safety Considerations

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

-

Ethyl trifluoroacetate and 3-methyl-2-butanone are flammable liquids and should be handled in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via a Claisen condensation is a robust and well-precedented method. This guide provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and expected data to aid researchers in the successful preparation of this valuable fluorinated building block. Adherence to proper laboratory techniques and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-5-methylhexane-2,4-dione

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1,1,1-Trifluoro-5-methylhexane-2,4-dione. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, a β-dicarbonyl compound, is a fluorinated organic molecule with significant potential in synthetic chemistry.[1] Its structure, characterized by a trifluoromethyl group and an isobutyl moiety flanking a diketone core, imparts unique chemical reactivity and properties. This guide delves into the critical aspects of its molecular architecture, including the pivotal role of keto-enol tautomerism, and outlines the experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₉F₃O₂ | |

| Molecular Weight | 182.14 g/mol | |

| CAS Number | 30984-28-2 | |

| Appearance | Pale-yellow to Yellow-brown Solid/Liquid | [2] |

| Boiling Point | 61 °C at 48 mmHg | [2] |

| SMILES | CC(C)C(=O)CC(=O)C(F)(F)F | [3] |

| InChI Key | LOTZGJDCTDDVCS-UHFFFAOYSA-N | [3] |

Keto-Enol Tautomerism

A crucial feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium. This phenomenon is characteristic of β-dicarbonyl compounds.[4] The equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the substituents.[5] The electron-withdrawing trifluoromethyl group generally favors the enol form.[6]

The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[7] In nonpolar solvents, trifluoromethyl-β-diketones typically exist as a mixture of two chelated cis-enol forms.[6]

Caption: Keto-enol tautomerism of this compound.

Synthesis

The primary synthetic route to this compound is the Claisen condensation.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this specific compound, ethyl trifluoroacetate and 3-methyl-2-butanone would be the appropriate starting materials.

Proposed Experimental Protocol: Claisen Condensation

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a sodium alkoxide base (e.g., sodium ethoxide) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

-

Addition of Reactants: A mixture of ethyl trifluoroacetate and 3-methyl-2-butanone is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction.

-

Workup: After cooling, the reaction is quenched by the addition of dilute acid (e.g., 10% sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methylene protons adjacent to the carbonyl groups. In the enol form, a characteristic signal for the enolic proton will be observed at a downfield chemical shift, and the methylene signal will be replaced by a methine signal.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the isobutyl group. The chemical shifts of the carbonyl and adjacent carbons will differ between the keto and enol tautomers.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 182. Common fragmentation pathways would involve the loss of the trifluoromethyl group (CF₃), the isopropyl group, and other small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the carbonyl groups (C=O) in the region of 1600-1750 cm⁻¹. For the enol tautomer, a broad absorption band for the hydroxyl group (O-H) will be observed, and the C=O stretching frequency will be lower due to conjugation.

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A capillary column suitable for the analysis of polar compounds is used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired over a mass range that includes the molecular weight of the compound (e.g., m/z 40-250).

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined to identify the molecular ion and characteristic fragment ions.

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to assign the signals to the respective nuclei in the molecule and to determine the ratio of the keto and enol tautomers.

Conclusion

This compound is a fluorinated β-diketone with a molecular structure that is significantly influenced by keto-enol tautomerism. Its synthesis is readily achievable through the Claisen condensation, and its structure can be comprehensively characterized by a suite of spectroscopic techniques. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile chemical compound in their scientific endeavors.

References

- 1. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 30984-28-2 [matrix-fine-chemicals.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 1,1,1-Trifluoro-5-methylhexane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1,1-Trifluoro-5-methylhexane-2,4-dione. Due to the limited availability of experimentally derived public data for this specific compound, this document presents predicted spectroscopic data based on established principles of organic spectroscopy. It also outlines general experimental protocols for the synthesis of similar β-diketones and for the acquisition of key spectroscopic data.

Introduction

This compound is a fluorinated β-diketone with potential applications in coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules, including pharmaceuticals. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, including its acidity and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide covers the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds. It is important to note the existence of keto-enol tautomerism in β-diketones, which will be reflected in the spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |

| ~6.0 | s | 1H | - | CH (enol) |

| ~3.8 | s | 2H | CH₂ | - |

| ~2.8 | septet | 1H | CH (CH₃)₂ | CH (CH₃)₂ |

| ~1.2 | d | 6H | CH(CH₃ )₂ | CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |

| ~205 | C =O (isobutyryl) | - |

| ~190 (q) | C =O (trifluoroacetyl) | C =O |

| ~117 (q) | C F₃ | C F₃ |

| ~95 | - | =C H- |

| ~55 | C H₂ | - |

| ~40 | C H(CH₃)₂ | C H(CH₃)₂ |

| ~18 | C H₃ | C H₃ |

Note: (q) indicates a quartet due to coupling with ¹⁹F.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -78 | s | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2700 | Broad | O-H stretch (enol) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (keto, trifluoroacetyl) |

| ~1710 | Strong | C=O stretch (keto, isobutyryl) |

| ~1610 | Strong | C=O/C=C stretch (enol) |

| ~1300-1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 113 | [M - COCF₃]⁺ |

| 85 | [CH(CH₃)₂CO]⁺ |

| 69 | [CF₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

General Synthesis of a β-Diketone via Claisen Condensation

-

Reaction Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

-

Addition of Reactants : A ketone (e.g., 3-methyl-2-butanone) is added dropwise to the stirred suspension of the base at 0 °C. Following this, an ester (e.g., ethyl trifluoroacetate) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Workup : After cooling, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure β-diketone.

General Protocol for NMR Spectroscopy

-

Sample Preparation : 5-20 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. For ¹⁹F NMR, acquisition parameters are set according to the instrument's specifications.[2]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C NMR, and an appropriate standard like CFCl₃ (0 ppm) for ¹⁹F NMR.

General Protocol for FT-IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum : A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance from atmospheric water and carbon dioxide.

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing : The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion. This high energy also leads to the fragmentation of the molecular ion into smaller, charged fragments.[3]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[4]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and a plausible synthetic pathway for this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Plausible synthetic route to this compound.

References

Tautomerism in Fluorinated β-Diketones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, analysis, and tautomeric equilibria of fluorinated β-diketones, providing critical insights for drug development and scientific research.

Fluorinated β-diketones are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of fluorine atoms into the β-diketone scaffold profoundly influences their physicochemical properties, most notably their tautomeric equilibrium. This guide provides a comprehensive overview of the core principles governing tautomerism in these molecules, detailed experimental protocols for their analysis, and a summary of key quantitative data to aid researchers in this field.

The Keto-Enol Tautomerism of Fluorinated β-Diketones

β-Diketones exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system. The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents on the diketone backbone.

The introduction of highly electronegative fluorine atoms, particularly the trifluoromethyl (-CF₃) group, exerts a strong electron-withdrawing effect. This effect significantly increases the acidity of the enolic proton and enhances the stability of the enol tautomer. As a result, fluorinated β-diketones often exhibit a pronounced preference for the enol form compared to their non-fluorinated counterparts.[1][2] This shift in equilibrium has profound implications for their reactivity, metal chelation properties, and biological activity, making them valuable building blocks in drug design.[3]

Quantitative Analysis of Tautomeric Equilibria

The ratio of keto to enol tautomers can be precisely determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most common methods. The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the two forms.

Table 1: Keto-Enol Equilibrium Constants (Keq) and Percentage of Enol Form for Selected Fluorinated β-Diketones in Various Solvents

| β-Diketone | R¹ | R² | Solvent | % Enol | Keq | Reference |

| Acetylacetone (AA) | CH₃ | CH₃ | Neat (33 °C) | 85 | 5.67 | [4] |

| Trifluoroacetylacetone (TFA) | CF₃ | CH₃ | Neat (33 °C) | 97 | 32.3 | [4] |

| Hexafluoroacetylacetone (HFA) | CF₃ | CF₃ | Neat (33 °C) | 100 | >99 | [4] |

| Benzoyltrifluoroacetone (BTFA) | Ph | CF₃ | n-Hexane | High | - | [5] |

| 2-Trifluoroacetylcyclopentanone | - | - | Gas Phase | Favored | - | [6] |

| 2-Trifluoroacetylcyclopentanone | - | - | Water | Favored | - | [6] |

Note: The equilibrium is temperature-dependent. Data presented is at or near room temperature unless otherwise specified.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium because the proton signals for each tautomer are distinct and well-resolved. The interconversion between the keto and enol forms is typically slow on the NMR timescale.[7][8]

Methodology:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Key signals to monitor are the methine proton of the enol form (typically δ 5.5-6.5 ppm) and the methylene protons of the keto form (typically δ 3.5-4.5 ppm).[8] The enolic hydroxyl proton signal is often broad and can appear over a wide chemical shift range (δ 10-16 ppm).

-

-

Data Analysis:

-

Integrate the area of the enolic methine proton signal (Ienol) and the methylene proton signal of the keto form (Iketo).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal (1 for enol methine, 2 for keto methylene):[7] % Enol = [Ienol / (Ienol + (Iketo / 2))] x 100

-

The equilibrium constant (Keq) can then be calculated as: Keq = % Enol / (100 - % Enol)

-

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms exhibit distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the diketo form.[11]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated β-diketone in a suitable UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).

-

Prepare a series of dilutions to determine an optimal concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. These may need to be determined from the literature or by using deconvolution methods if the bands overlap significantly.[5][11]

-

-

Data Analysis:

-

The relative concentrations of the keto and enol forms can be determined by applying the Beer-Lambert law (A = εbc) if the molar absorptivities (ε) of both tautomers at their respective λmax are known.

-

The ratio of the absorbances at the λmax for the enol and keto forms can be used to estimate the equilibrium constant, especially when one tautomer dominates and its molar absorptivity can be accurately determined.[5]

-

Visualizing Tautomerism and Experimental Workflow

Diagram 1: Keto-Enol Tautomerism in a Generic Fluorinated β-Diketone

A schematic representation of the equilibrium between the diketo and enol tautomers.

Diagram 2: Influence of Fluorine Substitution on Tautomeric Equilibrium

Logical flow of how fluorine substitution drives the keto-enol equilibrium towards the enol form.

Diagram 3: Experimental Workflow for Tautomer Analysis

A typical workflow for the quantitative analysis of tautomeric equilibria in fluorinated β-diketones.

Conclusion

The tautomeric behavior of fluorinated β-diketones is a critical aspect that dictates their chemical and biological properties. The strong electron-withdrawing nature of fluorine substituents consistently shifts the equilibrium towards the more stable enol form. Understanding and quantifying this equilibrium is paramount for the rational design of novel pharmaceuticals and functional materials. The experimental protocols and data presented in this guide offer a foundational resource for researchers to confidently explore and exploit the unique characteristics of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 10. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Profound Impact on Diketone Acidity: A Technical Guide

For Immediate Release

PUNE, India – December 27, 2025 – In a significant disclosure for researchers, scientists, and drug development professionals, this technical guide elucidates the substantial acidifying effect of the trifluoromethyl (CF₃) group on β-diketones. This comprehensive overview provides quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and experimental workflows.

The strategic incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of bioactive molecules. Among these, the trifluoromethyl group stands out for its potent electron-withdrawing nature, which dramatically influences the acidity of adjacent protons. This guide delves into the core of this phenomenon as it pertains to the versatile class of β-diketones.

Quantitative Analysis: The Acidifying Power of the Trifluoromethyl Group

The acidity of a compound is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of a trifluoromethyl group to a β-diketone demonstrably lowers its pKa, signifying a substantial increase in acidity. This is primarily attributed to the strong inductive effect of the CF₃ group, which stabilizes the resulting enolate anion.

The table below summarizes the pKa values of several β-diketones, clearly illustrating the trend of increased acidity upon trifluoromethylation. Acetylacetone, a common β-diketone, has a pKa of approximately 8.99 in an aqueous solution[1]. In stark contrast, the progressive substitution of methyl groups with trifluoromethyl groups leads to a significant decrease in pKa. For instance, 1,1,1-trifluoroacetylacetone has a predicted pKa of 6.69, while hexafluoroacetylacetone, with two CF₃ groups, exhibits a predicted pKa of 4.30[1]. Thenoyltrifluoroacetone and benzoyltrifluoroacetone also show markedly lower pKa values compared to their non-fluorinated counterparts, with predicted pKa values of 5.60 and an unspecified value, respectively[2].

| Diketone | Structure | pKa | Reference |

| Acetylacetone | CH₃COCH₂COCH₃ | ~8.99 | [1] |

| 1,1,1-Trifluoroacetylacetone | CF₃COCH₂COCH₃ | 6.69 (Predicted) | |

| Hexafluoroacetylacetone | CF₃COCH₂COCF₃ | 4.30 (Predicted) | [1] |

| Thenoyltrifluoroacetone | C₄H₃SCOCH₂COCF₃ | 5.60 (Predicted) | [2] |

| Benzoyltrifluoroacetone | C₆H₅COCH₂COCF₃ | 6.1 (in 75% Dioxane) |

Table 1: Comparison of pKa Values of Diketones

The Inductive Effect: A Molecular Explanation

The pronounced increase in acidity is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoromethyl group. The three highly electronegative fluorine atoms pull electron density away from the carbon backbone, including the α-carbon situated between the two carbonyl groups. This polarization facilitates the departure of a proton from the α-carbon.

Upon deprotonation, a resonance-stabilized enolate anion is formed. The trifluoromethyl group further stabilizes this anion by inductively withdrawing electron density, effectively delocalizing the negative charge and making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid.

Figure 1: Inductive effect of the CF₃ group stabilizing the enolate anion.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of molecules in various chemical and biological systems. Two common and reliable methods for determining the pKa of diketones are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base) to a solution of the diketone while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the diketone of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or dioxane to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in deionized, carbonate-free water.

-

Prepare a blank solution containing the same solvent mixture as the sample solution.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the diketone solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized base solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Perform a blank titration with the solvent mixture to correct for any acidic or basic impurities.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which provides a more accurate determination of the pKa.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the diketone in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the diketone.

-

Prepare two additional solutions, one at a very low pH (fully protonated form) and one at a very high pH (fully deprotonated form).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the diketone stock solution to a cuvette and dilute to a final volume with the buffer.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the protonated (λ_acid) and deprotonated (λ_base) forms of the diketone.

-

Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the diketone.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value and averaging the results.

-

Figure 2: Experimental workflow for pKa determination.

Conclusion and Future Outlook

The introduction of a trifluoromethyl group is a highly effective strategy for increasing the acidity of β-diketones. This effect, driven by the powerful electron-withdrawing nature of the CF₃ group, has significant implications for drug design and development. By fine-tuning the acidity of lead compounds, researchers can optimize their pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these crucial physicochemical parameters, empowering scientists to make informed decisions in their research endeavors. Further exploration into the effects of other fluorinated substituents and their synergistic interactions will continue to expand the toolbox of medicinal chemists, paving the way for the next generation of innovative pharmaceuticals.

References

An In-depth Technical Guide on the Solubility of 1,1,1-Trifluoro-5-methylhexane-2,4-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, a fluorinated β-diketone of significant interest in various chemical and pharmaceutical applications. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a generalized data presentation table, detailed experimental protocols, and a logical workflow for solubility determination.

Introduction

This compound is a valuable compound, often utilized as a chelating agent and a precursor in organic synthesis. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes such as recrystallization, and the formulation of products. The presence of the trifluoromethyl group generally enhances the solubility of β-diketones in organic solvents. This guide outlines the standardized methodologies for quantifying this essential physicochemical property.

Data Presentation

The following table provides a structured template for presenting experimentally determined solubility data for this compound. Accurate and consistent data recording is paramount for comparability and interpretation.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data | Data | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., Gravimetric |

| e.g., n-Butanol | e.g., 25 | Data | Data | e.g., Gravimetric |

| e.g., Hexane | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy |

| e.g., Toluene | e.g., 25 | Data | Data | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., UV-Vis Spectroscopy |

Experimental Protocols

The determination of solubility is crucial for any application of a chemical compound. The following are detailed methodologies for key experiments to determine the solubility of this compound.

1. Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely recognized and reliable method for determining thermodynamic solubility.

-

Apparatus and Materials:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, compatible with the organic solvent)

-

Oven

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

-

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[1]

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to sediment.[1]

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried residue is obtained.[2]

-

The weight of the residue corresponds to the amount of dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Weight of residue / Volume of filtrate) × 100

-

Solubility (mol/L) = (Weight of residue / Molecular weight of solute) / (Volume of filtrate in L)

-

2. UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and is often used for high-throughput screening.

-

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Apparatus from the shake-flask method

-

-

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare saturated solutions as described in the isothermal shake-flask method (steps 1-6).

-

Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

References

In-Depth Technical Guide: 1,1,1-Trifluoro-5-methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, a fluorinated β-diketone of interest in various scientific domains. This document outlines its chemical identity, alternative nomenclature, and key physicochemical properties.

Chemical Identity and Nomenclature

This compound is a fluorinated organic compound with a β-diketone functional group. The presence of the trifluoromethyl group significantly influences its chemical reactivity and properties.

Alternative Names and Synonyms:

The compound is known by several alternative names, which are crucial for comprehensive literature searches and material sourcing. The most prominent of these is its IUPAC name.

| Nomenclature Type | Name |

| Preferred IUPAC Name | This compound[1] |

| IUPAC Name | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione[1] |

| CAS Number | 30984-28-2[1][2] |

| Other Synonyms | 1,1,1-trifluoro-5-methyl-4-hexanedione, 5-METHYL-1,1,1-TRIFLUORO-2,4-HEXANEDIONE |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application in experimental setups, and for the interpretation of results.

| Property | Value | Reference |

| Molecular Formula | C7H9F3O2 | [1] |

| Molecular Weight | 182.14 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Boiling Point | 61 °C at 48 mmHg | [2] |

| Flash Point | 33 °C | [2] |

| InChI Key | LOTZGJDCTDDVCS-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C(=O)CC(=O)C(F)(F)F | [1] |

Synthesis and Experimental Protocols

General Claisen Condensation Workflow

This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. For the synthesis of this compound, this would conceptually involve the reaction of a trifluoroacetate ester with 3-methyl-2-butanone.

Caption: Generalized workflow for the Claisen condensation synthesis.

Detailed Hypothetical Protocol:

-

Reaction Setup: A solution of 3-methyl-2-butanone in a dry aprotic solvent (e.g., anhydrous diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is carefully added to the flask. The mixture is stirred to facilitate the formation of the enolate of 3-methyl-2-butanone.

-

Ester Addition: Ethyl trifluoroacetate is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Work-up: Once the reaction is complete, it is quenched by the slow addition of a weak acid (e.g., dilute hydrochloric acid or acetic acid). This protonates the resulting enolate to form the β-diketone.

-

Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Potential Applications and Research Directions

Fluorinated β-diketones like this compound are valuable precursors and intermediates in organic synthesis. Their unique properties also make them candidates for various applications.

Precursor in Heterocyclic Synthesis

The dicarbonyl functionality allows for condensation reactions with various dinucleophiles to form a wide range of heterocyclic compounds. These heterocyclic structures are often scaffolds for pharmacologically active molecules.

Caption: Synthetic pathway to heterocyclic compounds.

Metal Chelation and Analysis

β-Diketones are well-known chelating agents for a variety of metal ions. The resulting metal complexes can have applications in catalysis, as MRI contrast agents, or in the quantitative analysis of metals. The fluorine atoms can enhance the volatility and thermal stability of the metal complexes, which is advantageous for techniques like gas chromatography.

Data Presentation

Currently, there is a lack of publicly available, peer-reviewed quantitative experimental data specifically for this compound. Researchers utilizing this compound are encouraged to publish their findings to enrich the collective understanding of its properties and applications.

Conclusion

This compound is a fluorinated β-diketone with potential as a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds and organometallic complexes. While detailed experimental protocols and quantitative data are sparse in the current literature, its structural features suggest promising avenues for future research and application in medicinal chemistry and materials science. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: 1,1,1-Trifluoro-5-methylhexane-2,4-dione in Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Trifluoro-5-methylhexane-2,4-dione as a chelating agent for various metal ions. The protocols detailed below are designed to serve as a foundational guide for the synthesis, characterization, and analysis of metal complexes involving this versatile fluorinated β-diketone.

Introduction to this compound

This compound, a β-diketone, is a potent chelating agent capable of forming stable complexes with a wide range of metal ions. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing the acidity of the enolic proton and thereby facilitating chelation at lower pH values compared to its non-fluorinated analogs. This property, combined with the steric effects of the isobutyl group, modulates the stability and solubility of the resulting metal chelates, making them suitable for various applications.

Applications in Metal Chelation

The unique properties of this compound lend themselves to several key areas of research and development:

-

Lanthanide and Actinide Extraction and Separation: The volatility of the metal chelates formed with fluorinated β-diketones makes them amenable to gas-phase separation techniques, which is of particular interest in the nuclear industry for the separation of lanthanides and actinides.

-

Catalysis: Metal complexes of β-diketones are widely used as catalysts in various organic reactions. The specific ligand structure of this compound can be leveraged to fine-tune the catalytic activity and selectivity of the metal center.

-

Luminescent Materials: Lanthanide complexes with β-diketones are known for their strong luminescence. The specific electronic environment provided by this compound can be exploited to develop novel phosphors and luminescent probes.

-

Drug Development and Delivery: Chelation is a critical aspect of managing metal-induced toxicity and developing targeted drug delivery systems. While specific studies on the biological activity of this compound complexes are limited, the principles of chelation therapy suggest potential applications in this area.

Quantitative Data on Related β-Diketone Metal Complexes

Table 1: Stability Constants (log K) of Metal Complexes with Various β-Diketones

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Solvent |

| Cu(II) | Acetylacetone | 8.1 | 6.8 | - | 50% Dioxane |

| Ni(II) | Acetylacetone | 6.0 | 4.8 | - | 50% Dioxane |

| Zn(II) | Acetylacetone | 5.0 | 4.1 | - | 50% Dioxane |

| Cu(II) | Thenoyltrifluoroacetone | 4.6 | 3.4 | - | Benzene |

| UO₂(II) | Thenoyltrifluoroacetone | 6.9 | 6.1 | - | Benzene |

Table 2: Spectroscopic Data for a Representative β-Diketone Metal Complex (Copper(II) acetylacetonate)

| Spectroscopic Technique | Key Observables |

| UV-Vis | λmax ≈ 295 nm (π→π*), λmax ≈ 650-700 nm (d-d transition) |

| IR (cm⁻¹) | ν(C=O) ≈ 1580, ν(C=C) ≈ 1530, ν(M-O) ≈ 450 |

| ¹H NMR | Paramagnetically broadened signals |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of metal complexes with this compound. Researchers should optimize these protocols based on the specific metal ion and desired complex.

General Protocol for the Synthesis of a Metal-(this compound)₂ Complex

This protocol is based on the synthesis of similar transition metal β-diketonate complexes.

Materials:

-

This compound

-

Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or ammonia solution

-

Deionized water

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Ligand Preparation: Dissolve 2.0 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask.

-

Deprotonation: While stirring, slowly add a stoichiometric amount of a methanolic solution of NaOH (2.0 mmol in 10 mL methanol) to the ligand solution. Stir for 15 minutes at room temperature. The solution should turn slightly yellow, indicating the formation of the enolate.

-

Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride in a minimum amount of deionized water or methanol.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate should form immediately.

-